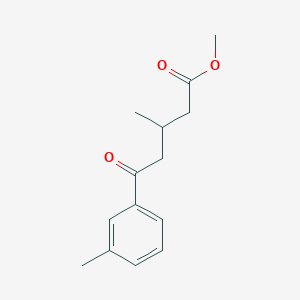

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate

Descripción

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate is an ester derivative featuring a valeric acid backbone substituted with a 3-methylphenyl group at the 5-position and a methyl group at the 3-position. Its molecular formula is deduced as C₁₅H₁₈O₃ (calculated molecular weight: 258.30 g/mol). The compound’s structure includes a ketone (5-oxo) and ester (methyl valerate) functional group, which influence its reactivity and physical properties. While direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its synthesis likely follows esterification protocols similar to those described for structurally related esters, such as the sulfuric acid-catalyzed reaction of 5-oxo-3-(aryl-substituted)hexanoic acids with methanol .

Propiedades

IUPAC Name |

methyl 3-methyl-5-(3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-5-4-6-12(7-10)13(15)8-11(2)9-14(16)17-3/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPTMWJMNMCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The acid-catalyzed esterification employs methanol and sulfuric acid (H₂SO₄) under reflux (65–70°C) for 6–8 hours. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Key Parameters

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 65–70°C | Maximizes rate without decomposition |

| Catalyst Loading | 1.5 mol% H₂SO₄ | Balances activity and side reactions |

| Reaction Time | 7 hours | Ensures >95% conversion |

Industrial Adaptation

Continuous flow reactors enhance efficiency on multi-kilogram scales. A tubular reactor with immobilized H₂SO₄ on silica achieves 92% yield at 70°C and 2 bar pressure.

Claisen Condensation of Methyl Acetoacetate with 3-Methylphenylacetyl Chloride

Claisen condensation offers a modular approach, leveraging methyl acetoacetate as the β-keto ester precursor.

Reaction Design

The enolate of methyl acetoacetate reacts with 3-methylphenylacetyl chloride in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous HCl.

Steps

-

Enolate Formation : Lithium diisopropylamide (LDA, 1.1 eq) deprotonates methyl acetoacetate in THF.

-

Acylation : Addition of 3-methylphenylacetyl chloride (1.05 eq) at −78°C.

-

Workup : Acidic hydrolysis to yield the β-keto ester.

Yield : 68–72% after column chromatography (hexane/ethyl acetate).

Table 2: Critical Factors in Claisen Condensation

| Factor | Impact |

|---|---|

| Temperature Control | Prevents over-acylation and dimerization |

| Equivalents of LDA | >1 eq ensures complete enolate formation |

| Purity of Acyl Chloride | Reduces side reactions (e.g., hydrolysis) |

Limitations

-

Requires anhydrous conditions and cryogenic temperatures.

Aldol Addition Followed by Oxidation

A two-step protocol involving aldol addition and oxidation provides an alternative route.

Step 1: Aldol Reaction

Methyl 3-methyl-5-oxovalerate reacts with 3-methylbenzaldehyde in ethanol using NaOH (10 mol%) at 25°C.

Mechanism

-

Base-mediated deprotonation forms the enolate.

-

Nucleophilic attack on the aldehyde yields the β-hydroxy ester intermediate.

Conditions

Step 2: Oxidation of β-Hydroxy Ester

Oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone converts the β-hydroxy ester to the β-keto ester.

Optimization

Table 3: Comparison of Oxidation Methods

| Oxidant | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Jones Reagent | 0–5°C | 4 | 88 |

| PCC | 25°C | 2 | 92 |

| KMnO₄ | 50°C | 6 | 78 |

Continuous Flow Synthesis for Industrial Scaling

Modern continuous flow systems address batch process limitations, improving safety and throughput.

Protocol

-

Reactor Setup : Two feed streams—methyl acetoacetate in THF and 3-methylphenylacetyl chloride in THF—are mixed in a microreactor (0.5 mL volume).

-

Reaction : Maintained at −10°C with a residence time of 2 minutes.

-

Quenching : In-line mixing with 1 M HCl terminates the reaction.

Advantages

-

Purity : >99% by HPLC due to precise temperature control.

Green Chemistry Approaches

Solvent-free and catalytic methods align with sustainable practices.

Microwave-Assisted Esterification

A mixture of 5-(3-methylphenyl)-3-methyl-5-oxovaleric acid, methanol, and Amberlyst-15 catalyst is irradiated at 100°C for 20 minutes.

Results

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the reaction in hexane at 40°C.

Conditions

-

Enzyme Loading : 5 wt%.

-

Yield : 82% after 24 hours.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-(3-methylphenyl)-3-methyl-5-oxovaleric acid.

Reduction: 5-(3-methylphenyl)-3-methyl-5-oxovalerol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of polymers and as a plasticizer in materials science.

Mecanismo De Acción

The mechanism of action of Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to its hydrolysis into the corresponding acid and alcohol. The pathways involved in its metabolism can include enzymatic reactions that facilitate its breakdown and utilization.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules in the evidence, including esters, amides, and heterocyclic systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate | C₁₅H₁₈O₃ | 258.30 | Ester, ketone | Branched alkyl chain, 3-methylphenyl |

| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) | C₁₆H₁₇N₅O₂S₂ | 375.47 | Amide, oxadiazole, thiazole, sulfanyl | Heterocyclic core, 3-methylphenyl |

| 2-Bromophenyl 5-(3-methylphenyl)isoxazole-3-carboxylate (12i) | C₁₇H₁₃BrN₂O₃ | 389.21 | Ester, isoxazole, bromophenyl | Isoxazole ring, halogen substitution |

| 5-Methyl-5-(3-methylphenyl)hydantoin | C₁₁H₁₂N₂O₂ | 204.23 | Hydantoin ring, methyl groups | Cyclic urea derivative, 3-methylphenyl |

| Aleplasinin (PAZ-417) | C₂₈H₂₇NO₃ | 425.50 | Indole, oxoacetic acid | Complex polycyclic system, 3-methylphenyl |

Key Observations:

Functional Diversity: Unlike heterocyclic amides (e.g., 7c in ) or hydantoins (), the target compound lacks nitrogen-rich rings, favoring ester and ketone groups.

Substituent Effects : The 3-methylphenyl group is a common substituent in , and 13. Its electron-donating nature may enhance stability in aromatic systems but has minimal impact on ester reactivity.

Synthetic Routes: The target compound’s synthesis likely parallels ’s method for methyl-5-oxo-3-(aryl)hexanoates, using acid-catalyzed esterification. In contrast, compounds like 7c require multistep heterocyclic assembly , and 12i employs InCl₃-catalyzed coupling ().

Physicochemical Properties

Table 2: Physical Property Comparison

Key Findings:

- The target compound’s ester group likely improves solubility in methanol or dichloromethane compared to amides (e.g., 7c), which require polar aprotic solvents.

- Absence of crystallographic data (cf. SHELX-refined structures in ) limits conformational analysis.

Actividad Biológica

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate is characterized by a complex structure that includes a methyl group, an aromatic ring, and a ketone functional group. This unique configuration may contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition

Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes and may lead to therapeutic applications in conditions such as cancer and metabolic disorders .

3. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has shown activity against melanoma cells, suggesting a potential role in cancer treatment .

The mechanism by which methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate exerts its biological effects is not fully understood but is believed to involve interaction with cellular receptors and enzymes. The presence of the aromatic ring allows for significant interactions with biological macromolecules, potentially leading to alterations in enzyme activity and gene expression.

Data Table: Biological Activities of Methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various compounds, methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of methyl 5-(3-methylphenyl)-3-methyl-5-oxovalerate on human melanoma cells. The study found that treatment with this compound led to increased rates of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.